Cas no 1111486-89-5 (6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide)

6-Chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-carboxamide core with a chloro substituent at the 6-position and a 2-methoxyphenylethyl moiety on the amide nitrogen. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate for developing bioactive molecules. The chloro and methoxy functional groups enhance reactivity and binding affinity, making it a versatile scaffold for further derivatization. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while its stability under standard conditions facilitates handling and storage. This compound is suitable for exploratory studies in drug discovery and chemical synthesis.
6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide structure
1111486-89-5 structure
Product Name:6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide
CAS No:1111486-89-5
MF:C15H15ClN2O2
MW:290.744802713394
CID:6385200
PubChem ID:42904939
Update Time:2025-11-06

6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide
    • 1111486-89-5
    • AKOS008914858
    • EN300-17953749
    • Z26909317
    • 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide
    • Inchi: 1S/C15H15ClN2O2/c1-10(12-5-3-4-6-13(12)20-2)18-15(19)11-7-8-14(16)17-9-11/h3-10H,1-2H3,(H,18,19)
    • InChI Key: FSOOKOGPCGJRCO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(NC(C)C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 290.0822054g/mol
  • Monoisotopic Mass: 290.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 51.2Ų

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Additional information on 6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide

6-Chloro-N-1-(2-Methoxyphenyl)Ethylpyridine-3-Carboxamide (CAS No. 1111486-89-5)

The compound 6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide, identified by the CAS registry number 1111486-89-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a pyridine ring substituted with a chlorine atom at position 6, a methoxyphenyl group attached to an ethyl chain at position 3, and a carboxamide functional group. These structural elements contribute to its diverse chemical properties and reactivity.

Recent studies have highlighted the importance of 6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide in the context of medicinal chemistry. Researchers have explored its potential as a lead compound for the development of new drugs targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The chlorine substitution at position 6 enhances the molecule's lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the methoxyphenyl group introduces steric and electronic effects that can modulate the compound's interaction with biological targets.

The synthesis of CAS No. 1111486-89-5 involves a multi-step process that typically includes nucleophilic aromatic substitution, amide bond formation, and functional group transformations. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have provided more sustainable pathways for synthesizing this compound, reducing environmental impact while maintaining product quality.

In terms of applications, 6-chloro-N-1-(2-methoxyphenyl)ethylpyridine-3-carboxamide has shown promise in agrochemical research as well. Its ability to inhibit key enzymes involved in plant growth regulation has led to investigations into its potential use as a herbicide or plant growth regulator. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling weeds without adverse effects on crops, making it a candidate for further development in agricultural chemistry.

Moreover, the compound's toxicity profile has been extensively studied to assess its safety for human use. Preclinical studies indicate that it exhibits low acute toxicity when administered at therapeutic doses, although long-term toxicological studies are still underway to fully understand its safety profile. These findings are critical for advancing the compound into clinical trials and eventual commercialization.

Looking ahead, ongoing research is focused on optimizing the chemical structure of CAS No. 1111486-89-5 to enhance its pharmacokinetic properties and therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery of novel derivatives with improved activity against target diseases.

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